molecular formula C7H8ClN3 B1370579 6-chloro-N-cyclopropylpyridazin-3-amine CAS No. 941294-45-7

6-chloro-N-cyclopropylpyridazin-3-amine

Cat. No.: B1370579
CAS No.: 941294-45-7
M. Wt: 169.61 g/mol
InChI Key: ZBFZCCNIZKJPEM-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
6-Chloro-N-cyclopropylpyridazin-3-amine (CAS: 941294-45-7) is a pyridazine derivative with the molecular formula C₇H₈ClN₃ and a molecular weight of 169.61 g/mol . The compound features a pyridazine ring substituted with a chlorine atom at position 6 and a cyclopropylamine group at position 2. Its structure is characterized by the small cyclopropyl ring, which imparts steric constraints and electronic effects that influence reactivity and solubility .

The compound is likely used as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of pyridazine derivatives in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclopropylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine with cyclopropylamine . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely . The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

  • Role : 6-Chloro-N-cyclopropylpyridazin-3-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of various derivatives that can exhibit different biological activities.
  • Synthesis Methods : Common methods include cyclization reactions involving cyclopropylamine and pyridazine derivatives, often utilizing solvents like ethanol or methanol and catalysts such as palladium on carbon to enhance yield and purity .

Biological Activities

Antimicrobial Properties

  • Research Findings : Studies indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as a new antimicrobial agent.

Anticancer Potential

  • In Vitro Studies : The compound has demonstrated notable cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This indicates strong antitumor properties, making it a candidate for further investigation in cancer therapeutics .

Pharmacological Insights

Mechanism of Action

  • Enzyme Inhibition : The compound may inhibit enzymes critical for biological processes such as DNA replication and protein synthesis. Additionally, it may modulate cellular receptors influencing signal transduction pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptosis in cancer cells, enhancing its therapeutic potential against tumors .

Case Studies

  • Cancer Treatment Efficacy
    • A notable study involved administering this compound to a mouse model with induced tumors. Results showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tissues.
  • Antimicrobial Activity Assessment
    • In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The results indicated comparable MIC values to established antibiotics, supporting its development as an antimicrobial agent.

Summary of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisBuilding block for complex heterocyclesEssential for creating diverse derivatives
Antimicrobial ActivityEffective against Gram-positive bacteriaMIC values comparable to existing antibiotics
Anticancer ResearchExhibits cytotoxicity against various cancer cell linesLow micromolar IC50 values indicate strong effects
Mechanism of ActionInhibits key enzymes and modulates receptorsInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopropylpyridazin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
6-Chloro-N-cyclopropylpyridazin-3-amine 941294-45-7 C₇H₈ClN₃ 169.61 Cyclopropylamine Balanced steric hindrance; potential intermediate for bioactive molecules .
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Not specified C₁₁H₁₀ClN₃O 235.67 2-Methoxyphenyl Crystalline structure (R factor = 0.039); used in crystallography studies .
6-Chloro-N-propylpyridazin-3-amine 951885-19-1 C₇H₁₀ClN₃ 171.63 Propylamine Higher lipophilicity compared to cyclopropyl analog; raw material for synthesis .
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine 845736-79-0 C₁₂H₁₇ClN₃ 238.74 Cyclohexylmethyl Increased steric bulk; potential use in hydrophobic drug candidates .
6-Chloro-N-(propan-2-yl)pyridazin-3-amine 1007-55-2 C₇H₁₀ClN₃ 171.63 Isopropylamine Branching may enhance metabolic stability; listed as an important raw material .
(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine 1353972-18-5 C₇H₈BrN₃ 214.06 Bromine substitution at C6 Bromine’s higher polarizability may enhance reactivity in cross-coupling reactions .

Key Findings from Structural Comparisons:

Electron-withdrawing groups (e.g., chlorine, bromine) at position 6 enhance the electrophilicity of the pyridazine ring, facilitating nucleophilic substitution reactions .

Biological and Industrial Relevance :

  • N-alkyl derivatives (e.g., propyl, isopropyl) exhibit higher lipophilicity, making them suitable for membrane penetration in drug design .
  • Aryl substituents (e.g., 2-methoxyphenyl) may improve crystallinity, aiding in structural characterization via X-ray diffraction .

Biological Activity

6-Chloro-N-cyclopropylpyridazin-3-amine is a compound with potential applications in medicinal chemistry, particularly due to its structural features that may confer biological activity. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H10ClN3
  • Molecular Weight : 185.64 g/mol
  • CAS Number : 941294-45-7

The presence of a chlorine atom at position 6 and a cyclopropyl group contributes to its unique reactivity and potential biological interactions.

The compound's biological activity is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may influence pathways related to inflammation and cancer progression. Notably, the compound's interaction with the NOD-like receptor protein 3 (NLRP3) inflammasome pathway has been highlighted as a significant area of interest due to its role in various inflammatory diseases .

Antimicrobial Activity

Compounds within the pyridazine family have been explored for their antimicrobial properties. The reactivity profile of this compound suggests it may interact with microbial targets, although specific data on its antimicrobial efficacy remains scarce.

Synthesis and Research Applications

The synthesis of this compound can be achieved through various organic chemistry methods that allow for the introduction of the cyclopropyl group and chlorine substituent. Its role as an intermediate in the synthesis of more complex organic compounds makes it valuable in medicinal chemistry research.

Case Studies and Research Findings

StudyFindings
Study on NLRP3 Inhibitors Investigated compounds inhibiting NLRP3, suggesting potential therapeutic applications for inflammatory diseases .
Antitumor Activity Assessment Related pyridazine derivatives demonstrated significant cytotoxicity against cancer cell lines, indicating a pathway for future exploration of this compound .
Antimicrobial Properties Similar compounds have shown promise against various pathogens; further studies are warranted for this compound.

Future Research Directions

Given the preliminary insights into the biological activity of this compound, several avenues for future research can be proposed:

  • In-depth Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
  • Analog Development : Exploring structural analogs to optimize biological activity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N-cyclopropylpyridazin-3-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution using 6-chloropyridazine derivatives and cyclopropanamine. A copper-catalyzed coupling reaction under mild conditions (e.g., 35°C in DMSO with cesium carbonate) has been reported, yielding ~17.9% after purification via column chromatography (ethyl acetate/hexane gradient) . Alternative routes involve Buchwald-Hartwig amination for aryl halides, though optimization of catalysts (e.g., Pd or Cu systems) is critical for improving yield .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous pyridazin-3-amine derivatives, monoclinic crystal systems (space group P2/c) with unit cell parameters (a = 14.6018 Å, b = 10.8574 Å, c = 17.4630 Å, β = 126.438°) have been resolved. Data collection using a Bruker Kappa APEXII CCD diffractometer (λ = 0.71073 Å) and refinement to R = 0.039 validate bond lengths and angles .

Q. What analytical techniques are used to quantify purity and confirm identity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms regiochemistry: pyridazine protons resonate at δ 8.5–9.0 ppm, while cyclopropyl CH₂ groups appear at δ 0.5–1.2 ppm . High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., m/z 215 [M+H]⁺) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : SC-XRD reveals N–H···N hydrogen bonds between the amine group and pyridazine ring (2.8–3.0 Å), stabilizing layered structures. van der Waals interactions involving cyclopropyl groups contribute to dense packing (density ~1.45 g/cm³). Hirshfeld surface analysis quantifies contributions from H-bonding (≈25%) and Cl···H contacts (≈15%) .

Q. What strategies mitigate low yields in catalytic coupling reactions for this compound?

  • Methodological Answer : Screen alternative catalysts (e.g., Pd/Xantphos or Cu/1,10-phenanthroline) to enhance C–N bond formation efficiency. Solvent optimization (e.g., DMF or toluene at 70–80°C) and microwave-assisted synthesis reduce reaction times from days to hours. Kinetic studies using in-situ IR or HPLC-MS monitor intermediate formation .

Q. How does this compound react with nucleophiles under varying conditions?

  • Methodological Answer : The chloropyridazine moiety undergoes substitution with amines (e.g., benzylamine) in DMSO/K₂CO₃ at 70°C, yielding 6-amino derivatives. Competing side reactions (e.g., ring-opening) are minimized at pH 7–8. DFT calculations (B3LYP/6-31G*) predict activation barriers for SNAr mechanisms .

Q. What computational models predict the compound’s reactivity and electronic properties?

  • Methodological Answer : Density functional theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ≈5.2 eV). Molecular docking studies with protein targets (e.g., kinases) leverage the cyclopropyl group’s rigidity for steric complementarity. ADMET predictions (SwissADME) assess solubility (LogP ≈2.1) and bioavailability .

Q. What are the stability profiles of this compound under thermal and photolytic conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition above 180°C. Photostability testing (ICH Q1B) under UV light (320–400 nm) identifies degradation products via LC-MS. Store at –20°C in amber vials with desiccants to prevent hydrolysis of the cyclopropylamine group .

Q. What contradictory data exist in the literature regarding its synthesis or activity?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Cu vs. Pd systems) arise from solvent polarity and ligand steric effects. Conflicting bioactivity reports (e.g., antifungal vs. kinase inhibition) may stem from assay variability or impurities. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

  • Methodological Answer : Analogous imidazo[1,2-b]pyridazines show kinase inhibition (e.g., JAK2/STAT3). The cyclopropyl group enhances metabolic stability, while the chloro substituent modulates electron-withdrawing effects for target engagement. Prioritize targets via phenotypic screening in cancer or inflammation models .

Properties

IUPAC Name

6-chloro-N-cyclopropylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFZCCNIZKJPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649233
Record name 6-Chloro-N-cyclopropylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-45-7
Record name 6-Chloro-N-cyclopropylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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